molecular formula C₃H₁₁NO₇P₂ B017006 Pamidronic acid CAS No. 40391-99-9

Pamidronic acid

Cat. No. B017006
CAS RN: 40391-99-9
M. Wt: 235.07 g/mol
InChI Key: WRUUGTRCQOWXEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Pamidronic acid belongs to the class of amino-substituted bisphosphonates. The synthesis of bisphosphonates often involves reactions that introduce phosphonate groups along with an amino group to the molecule, enhancing its affinity for bone tissue and its efficacy in inhibiting bone resorption. Although specific synthesis routes for Pamidronic acid are not detailed in the provided references, general bisphosphonate synthesis methods could be extrapolated to its production (Fitton & McTavish, 1991).

Molecular Structure Analysis

Pamidronic acid's molecular structure features a central carbon atom connected to two phosphonate groups and an amino group. This configuration is crucial for its action mechanism, as it mimics pyrophosphate, a natural bone growth regulator, allowing it to bind strongly to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, cells responsible for bone resorption (Coukell & Markham, 1998).

Chemical Reactions and Properties

Pamidronic acid's chemical activity is defined by its interactions with bone mineral. The compound's bisphosphonate groups have a high affinity for calcium ions present in hydroxyapatite, allowing it to be incorporated into the bone matrix. Once bound, Pamidronic acid disrupts the normal bone resorption process mediated by osteoclasts, leading to a reduction in bone turnover rates in pathological conditions (Dhillon & Lyseng-Williamson, 2008).

Physical Properties Analysis

As an amino bisphosphonate, Pamidronic acid is characterized by its solubility in water, which is crucial for its administration either orally or intravenously. Its stability in physiological pH and the aqueous environment of the bloodstream ensures that it can be efficiently delivered to sites of bone resorption. The physical properties facilitate its uptake into bone tissue where it exerts its therapeutic effects (McKeage & Plosker, 2008).

Chemical Properties Analysis

The efficacy of Pamidronic acid as a bisphosphonate hinges on its chemical stability and reactivity with bone mineral components, particularly calcium ions. Its resistance to enzymatic degradation by phosphatases ensures that it remains active in the bone matrix for extended periods, allowing for long-term inhibition of osteoclastic activity. This chemical stability is a critical feature that underpins the therapeutic use of Pamidronic acid in managing diseases associated with high bone turnover (Pappagallo et al., 2003).

Scientific Research Applications

1. Bone Imaging in Nuclear Medicine

  • Methods of Application : NOTA-Pamidronic Acid is prepared by an N-Hydroxysuccinimide (NHS) ester strategy and validated by liquid chromatography-mass spectrometry analysis (LC-MS/MS). Radiolabeling of [18F]AlF-NOTA-Pamidronic Acid is optimized, ensuring all quality control analysis requirements for the radiopharmaceuticals are met prior to the in vitro cell uptake studies .
  • Results or Outcomes : The preliminary in vitro results of the binding of the hydroxyapatite showed that [18F]AlF-NOTA-Pamidronic Acid was as sensitive as [18F]sodium fluoride ([18F]NaF) .

2. Treatment of Medication-Related Osteonecrosis of the Jaw (MRONJ)

  • Methods of Application : Bisphosphonates like Pamidronic Acid are administered to patients suffering from MRONJ. These drugs affect bone remodeling, angiogenesis, infection, inflammation, and soft tissue toxicity, all of which contribute to MRONJ development .
  • Results or Outcomes : Bisphosphonates have been shown to reduce cell viability, reduce proliferation, and increase apoptosis in oral keratinocytes and fibroblasts. They also reduce epithelial thickness and prevent epithelial formation in three-dimensional tissue engineered models of the oral mucosa .

3. Treatment of Various Bone-Related Conditions

  • Application Summary : Pamidronic Acid is used to treat moderate to severe hypercalcemia of malignancy, moderate to severe Paget’s disease of bone, osteolytic bone metastases of breast cancer, and osteolytic lesions of multiple myeloma .
  • Methods of Application : Pamidronic Acid, a type of bisphosphonate, is administered to patients suffering from these conditions. It works by slowing down the process of bone breakdown, thereby preventing bone fractures and reducing bone pain .
  • Results or Outcomes : The use of Pamidronic Acid has been found to be effective in managing these conditions, thereby improving the quality of life for these patients .

4. Prevention of Bone Metastases

  • Application Summary : Pamidronic Acid is increasingly being used to prevent bone metastases .
  • Methods of Application : As a bisphosphonate, Pamidronic Acid is administered to patients at risk of developing bone metastases. It works by inhibiting osteoclast-mediated bone resorption .
  • Results or Outcomes : The use of Pamidronic Acid has been found to be effective in preventing the development of bone metastases in at-risk patients .

5. Treatment of Hypercalcemia of Malignancy

  • Application Summary : Pamidronic Acid is used to treat moderate to severe hypercalcemia of malignancy .
  • Methods of Application : Pamidronic Acid is administered to patients suffering from hypercalcemia of malignancy. It works by inhibiting osteoclast-mediated bone resorption, thereby reducing the level of calcium in the blood .
  • Results or Outcomes : The use of Pamidronic Acid has been found to be effective in managing hypercalcemia of malignancy, thereby improving the patient’s condition .

6. Treatment of Osteoporosis

  • Application Summary : Pamidronic Acid is used to treat osteoporosis .
  • Methods of Application : Pamidronic Acid is administered to patients suffering from osteoporosis. It works by slowing down the process of bone breakdown, thereby preventing bone fractures .
  • Results or Outcomes : The use of Pamidronic Acid has been found to be effective in managing osteoporosis, thereby improving the quality of life for these patients .

7. Effects on Oral Mucosa in Medication-Related Osteonecrosis of the Jaw

  • Methods of Application : The study reviews the cellular mechanisms through which bisphosphonates like Pamidronic Acid contribute to MRONJ pathology, focusing on the effects on cells of the oral mucosa .
  • Results or Outcomes : Bisphosphonates have been shown to reduce cell viability, reduce proliferation, and increase apoptosis in oral keratinocytes and fibroblasts. They also reduce epithelial thickness and prevent epithelial formation in three-dimensional tissue engineered models of the oral mucosa .

8. Treatment of Chronic Recurrent Multifocal Osteomyelitis

  • Application Summary : Pamidronic Acid has been used in the treatment of chronic recurrent multifocal osteomyelitis .
  • Methods of Application : Pamidronic Acid is administered to patients suffering from this condition. It works by slowing down the process of bone breakdown .
  • Results or Outcomes : Some patients have reported side effects such as hair loss, psychotic events, anxiety, and renal insufficiency .

9. Treatment of Bony Metastases and Hypercalcemia of Malignancy

  • Application Summary : Pamidronic Acid is used to treat osteoporosis, bony metastases, and hypercalcemia of malignancy .
  • Methods of Application : Pamidronic Acid is administered to patients suffering from these conditions. It works by inhibiting osteoclast-mediated bone resorption .
  • Results or Outcomes : The use of Pamidronic Acid has been found to be effective in managing these conditions, thereby improving the quality of life for these patients .

Safety And Hazards

Common side effects of Pamidronic acid include bone pain, low calcium levels, nausea, and dizziness . It is harmful if swallowed . Personal protective equipment should be used when handling Pamidronic acid .

properties

IUPAC Name

(3-amino-1-hydroxy-1-phosphonopropyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H11NO7P2/c4-2-1-3(5,12(6,7)8)13(9,10)11/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUUGTRCQOWXEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(O)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11NO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57248-88-1 (di-hydrochloride salt)
Record name Pamidronic acid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040391999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4023414
Record name Pamidronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pamidronate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014427
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.58e+01 g/L
Record name Pamidronate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014427
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. Nitrogen containing bisphosphonates such as pamidronate are known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate. These components are essential for post-translational prenylation of GTP-binding proteins like Rap1. The lack of prenylation of these proteins interferes with their function, and in the case of Rap1, leads to apoptosis. pamidronate also activated caspases 3 and 9 which further contribute to apoptosis.
Record name Pamidronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00282
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Pamidronic acid

CAS RN

40391-99-9
Record name Pamidronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40391-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pamidronic acid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040391999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pamidronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00282
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pamidronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-amino-1-hydroxypropylidene)bisphosphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.897
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAMIDRONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OYY3447OMC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pamidronate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014427
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

254-262
Record name Pamidronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00282
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

The mixture of 5 eq. phosphorous acid and β-alanine is heated to form a melt. Morpholine (1 eq.) is slowly added. The reaction is cooled to about 70° C. and 2 eq. of PCl3 are added. The mixture is heated for about 3.5 hours. Then the reaction is hydrolyzed in aqueous acid at about 75° C. for about 0.5 hours. Crystallization from aqueous acid/IPA, affords pamidronate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

206 gm (1.5 mols) of phosphorus trichloride are slowly dropped while stirring into a mixture heated in a boiling water bath of 89.1 gm (1 mol) of β-alanine, 123 gm (1.5 mols) of phosphorous acid, and 500 ml of chlorobenzene, and heating on the boiling water bath is continued for a further 3 hours. During this time the contents of the flask become solid. After the reaction is finished, 600 ml of water are added and the product is heated for a short time, treated with animal charcoal and filtered while hot. The 3-amino-1-hydroxypropane-1,1-diphosphonic acid gradually crystallizes out from the aqueous phase in a cooling cabinet. The mother liquor is concentrated and treated with methanol, whereupon still further diphosphonic acid is precipitated. The 3-amino-1-hydroxypropane-1,1-diphosphonic acid is then recrystallized from water.
Quantity
206 g
Type
reactant
Reaction Step One
Quantity
89.1 g
Type
reactant
Reaction Step Two
Quantity
123 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A suspension of 3-aminopropionic acid (25 g, 0.280 mol) and phosphorous acid (34.5 g, 0.421 mol) in sulfolane (90 ml) is heated to 75° C. for 30 min. The mixture is cooled to 35-40° C. and then gradually introduced phosphorous trichloride (83 ml, 0.954 mol) while maintaining the temperature at 35-45° C. The mixture is heated to 63-67° C. for 3 hrs, whereby white solid results. It is then cooled to 0-5° C. and quenched by slow addition of water (250 ml) at 0-5° C. over a period of 1 hr. The resulting clear solution is charcoalized and is heated at 100° C. for 3 hrs, cooled to ambient temperature. Cooled the charcoalized solution and stirred for 4 hrs at 0-5° C. The crystallized product is filtered, washed sequentially with chilled water (100 ml), rectified spirit (75 ml) and dried in air oven at 55-60° C. until water content is less than 0.5% w/w. Yield 41.4 g, (62.7%), appearance: white crystalline solid, purity >99.0%.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
83 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pamidronic acid
Reactant of Route 2
Reactant of Route 2
Pamidronic acid
Reactant of Route 3
Pamidronic acid
Reactant of Route 4
Pamidronic acid
Reactant of Route 5
Pamidronic acid
Reactant of Route 6
Pamidronic acid

Citations

For This Compound
1,500
Citations
SM Cheer, S Noble - Drugs, 2001 - Springer
… A retrospective comparison suggested that zoledronic acid (2mg) had greater effects on the biochemical markers of bone resorption than pamidronic acid (pamidronic acid disodium, …
Number of citations: 125 link.springer.com
M Meckel, R Bergmann… - EJNMMI …, 2017 - ejnmmipharmchem.springeropen …
Bisphosphonates have a high adsorption on calcified tissues and are commonly used in the treatment of bone disorder diseases. Conjugates of bisphosphonates with macrocyclic …
Number of citations: 51 ejnmmipharmchem.springeropen.com
K Wellington, KL Goa - Drugs, 2003 - Springer
… than pamidronic acid … pamidronic acid, and the duration of response and median time to relapse were approximately twice as long in zoledronic acid recipients than in pamidronic acid …
Number of citations: 161 link.springer.com
L Widler, KA Jaeggi, M Glatt, K Müller… - Journal of medicinal …, 2002 - ACS Publications
… Starting with 1-hydroxy-3-aminopropylidenebisphosponic acid (pamidronic acid), the title compound was prepared by double methylation in 92% yield; mp 210−212 C (dec). H NMR (D …
Number of citations: 437 pubs.acs.org
CM Perry, DP Figgitt - Drugs, 2004 - Springer
… superior to pamidronic acid 90mg, … as pamidronic acid, based on assessments of skeletal-related events 25 months after the start of treatment. In addition, compared with pamidronic …
Number of citations: 112 link.springer.com
G Bullock, CA Miller, A McKechnie… - Frontiers in Oral …, 2022 - frontiersin.org
… This section only reviews articles which have used either pamidronic acid (PA) or zoledronic acid (ZA), as these BPs have been commonly associated with MRONJ development and …
Number of citations: 6 www.frontiersin.org
H Hassan, MF Othman, HR Abdul Razak, ZA Zakaria… - Molecules, 2022 - mdpi.com
… the concentration of pamidronic acid increased, the amount of NOTA-pamidronic acid also … the percentage of NOTA-pamidronic acid yield and the ratio of pamidronic acid: NOTA-NHS. …
Number of citations: 1 www.mdpi.com
A Maccagno, E DiGiorgio, EJA Roldan… - Scandinavian journal …, 1994 - Taylor & Francis
… Double Blind Radiological Assessment of Continuous Oral Pamidronic Acid in Patients with … Oral pamidronic acid (APD) has proved to be effective in the treatment of systemic or focal …
Number of citations: 54 www.tandfonline.com
A Haider, D Versace, KC Gupta, IK Kang - Journal of Materials …, 2016 - pubs.rsc.org
… The aim of this study was to prepare pamidronic acid-grafted nanorod hydroxyapatite (P-g-nHA) and to fabricate hybrid nanofiber scaffolds consisting of P-g-nHA and PLGA using an …
Number of citations: 22 pubs.rsc.org
M Kicken - Reactions, 2008 - Springer
… A 45-year-old man receiving IV pamidronic acid for some years … A 42-year-old woman receiving IV pamidronic acid for … A 76-year-old man receiving IV pamidronic acid to prevent …
Number of citations: 0 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.